molecular formula C9H7F4NO B6318612 3-Trifluormethyl-4-fluoracetanilide;  95% CAS No. 2145-38-2

3-Trifluormethyl-4-fluoracetanilide; 95%

Cat. No. B6318612
CAS RN: 2145-38-2
M. Wt: 221.15 g/mol
InChI Key: IEWIUGSDRGHTCW-UHFFFAOYSA-N
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Description

3-Trifluormethyl-4-fluoracetanilide, also known as TFMA, is an organic compound with the chemical formula C7H6F3NO. It is a colorless solid with a sweet odor and has a melting point of 60 °C. It is a fluorinated analog of acetanilide, and is often used as a synthetic intermediate in organic synthesis. It is also known to have a wide range of applications in scientific research.

Scientific Research Applications

3-Trifluormethyl-4-fluoracetanilide; 95% is widely used in scientific research as a reagent or intermediate in organic synthesis. It is used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and surfactants. It is also used in the synthesis of small molecules, such as peptides, amino acids, and nucleosides. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% has been used in the synthesis of chiral molecules and in the synthesis of asymmetric catalysts.

Mechanism of Action

3-Trifluormethyl-4-fluoracetanilide; 95% is an organic compound that is known to act as a nucleophile in organic synthesis. It can react with electrophiles, such as halides and acyl chlorides, to form a covalent bond. It can also react with electrophilic aromatic compounds, such as anilines and phenols, to form a covalent bond. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% can also react with alkenes, such as styrenes and alkyl halides, to form a covalent bond.
Biochemical and Physiological Effects
3-Trifluormethyl-4-fluoracetanilide; 95% has been shown to be a weak inhibitor of the enzyme monoamine oxidase (MAO). It has also been shown to inhibit the enzyme acetylcholinesterase. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-1 (COX-1).

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Trifluormethyl-4-fluoracetanilide; 95% in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and has a low toxicity profile. However, it is important to note that 3-Trifluormethyl-4-fluoracetanilide; 95% is a fluorinated compound and can be difficult to handle and store safely. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% can react with oxygen in the air, which can lead to degradation of the compound.

Future Directions

There are a number of potential future directions for 3-Trifluormethyl-4-fluoracetanilide; 95%. One potential direction is to explore its use as a reagent in organic synthesis. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% could be used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used to synthesize fluorinated compounds, such as fluorinated polymers and surfactants. Another potential direction is to explore its use as an inhibitor of enzymes, such as MAO, acetylcholinesterase, COX-1, and COX-2. Finally, 3-Trifluormethyl-4-fluoracetanilide; 95% could be used in the synthesis of chiral molecules and asymmetric catalysts.

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWIUGSDRGHTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438575
Record name Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-

CAS RN

2145-38-2
Record name Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-amino-6-fluorobenzotrifluoride (2.0 g, 11.17 mmol, Aldrich) in acetic anhydride (10 mL) and Et3N (1 mL) was stirred at room temperature for 24 h, and then most of the acetic anhydride was removed. The white needle crystals were collected by filtration and washed with water (2×2 mL), affording 2.4 g (97%) of 3-acetamido-6-fluorobenzotrifluoride. 1H NMR (CDCl3): δ2.184 (s, 3H); 7.136 (t, 1H, J=9.9 Hz); 7.733 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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